Lipophilicity: Cyclopentyl vs. Methyl & Phenyl
The cyclopentyl-substituted pyrazol-3-ol exhibits a computed XLogP3-AA of 1.4, which is 1.3 log units higher than the 5-methyl analogue (XLogP3-AA = 0.1) and identical to the 5-phenyl analogue (XLogP3-AA = 1.4) [1] [2]. This positions the cyclopentyl compound in a balanced lipophilicity range that favours passive membrane permeation while avoiding the excessive logP that can lead to poor aqueous solubility and promiscuous binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazol-3-ol: XLogP3-AA = 0.1; 5-Phenyl-1H-pyrazol-3-ol: XLogP3-AA = 1.4 |
| Quantified Difference | Δ = +1.3 vs. 5-methyl; Δ = 0.0 vs. 5-phenyl |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025.09.15 release |
Why This Matters
The 1.3-log higher lipophilicity relative to the methyl analogue provides a measurable advantage in membrane permeability for cellular assays, while avoiding the metabolic liability and flat SAR often associated with the phenyl congener.
- [1] PubChem Compound Summary for CID 12065263. XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/467248-37-9. View Source
- [2] PubChem Compound Summary for CID 319771 (5-Methyl-1H-pyrazol-3-ol, XLogP3-AA = 0.1) and CID 594763 (5-Phenyl-1H-pyrazol-3-ol, XLogP3-AA = 1.4). View Source
